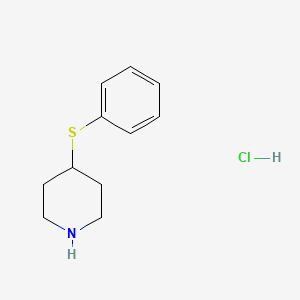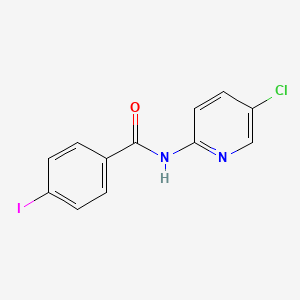methanone CAS No. 1093657-24-9](/img/structure/B2534802.png)
[5-(4-ethoxyphenyl)-1H-pyrazol-3-yl](piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(4-ethoxyphenyl)-1H-pyrazol-3-yl](piperidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized using different methods.
Mechanism of Action
The exact mechanism of action of [5-(4-ethoxyphenyl)-1H-pyrazol-3-yl](piperidin-1-yl)methanone is not fully understood. However, studies have shown that it interacts with various targets in the body, including cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to have fluorescent properties, making it useful as a bioimaging probe.
Advantages and Limitations for Lab Experiments
One of the main advantages of [5-(4-ethoxyphenyl)-1H-pyrazol-3-yl](piperidin-1-yl)methanone is its potential as a versatile compound for various applications. It has been shown to possess anti-inflammatory, analgesic, antipyretic, and anticancer properties, making it useful in different fields. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability in vivo.
Future Directions
There are several future directions related to [5-(4-ethoxyphenyl)-1H-pyrazol-3-yl](piperidin-1-yl)methanone. One potential direction is the further investigation of its potential as an anticancer agent. Studies have shown promising results in vitro and in vivo, and further research is needed to determine its efficacy in clinical trials. Another direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, the use of this compound as a fluorescent probe in bioimaging applications could be further explored. Overall, this compound has the potential to be a valuable compound in various fields, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of [5-(4-ethoxyphenyl)-1H-pyrazol-3-yl](piperidin-1-yl)methanone can be achieved using different methods. One of the most common methods involves the reaction of 4-ethoxyphenylhydrazine with ethyl acetoacetate in the presence of piperidine and acetic acid. The resulting product is then subjected to further reactions to obtain the final compound. Other methods involve the use of different reagents and solvents to achieve the same result.
Scientific Research Applications
[5-(4-ethoxyphenyl)-1H-pyrazol-3-yl](piperidin-1-yl)methanone has been studied extensively for its potential applications in various fields. In medicinal chemistry, it has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential as an anticancer agent. In addition, it has been studied for its potential as a fluorescent probe in bioimaging applications.
properties
IUPAC Name |
[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-2-22-14-8-6-13(7-9-14)15-12-16(19-18-15)17(21)20-10-4-3-5-11-20/h6-9,12H,2-5,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPRRIHKQCFGJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Tert-butyloxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2534719.png)
![N-Methyl-N-[2-oxo-2-[2-(1-propan-2-yltriazol-4-yl)propan-2-ylamino]ethyl]prop-2-enamide](/img/structure/B2534723.png)
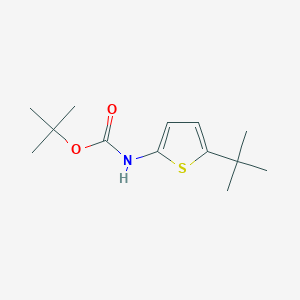
![5-chloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2534726.png)
![1-[(4-Phenyltriazol-1-yl)methyl]benzotriazole](/img/structure/B2534729.png)
![N-[(3-Methylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2534731.png)
![Methyl (E)-3-(3-(N-((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)-6-(methylamino)-2-naphthamido)phenyl)acrylate](/img/structure/B2534732.png)
![Dimethyl 2-[[5-(3-nitrophenyl)furan-2-carbonyl]amino]benzene-1,4-dicarboxylate](/img/structure/B2534733.png)

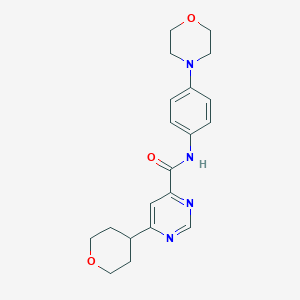
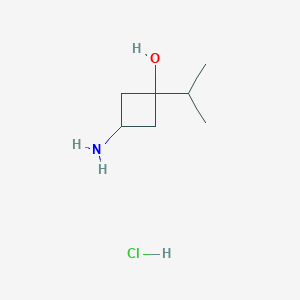
![N-[1-(1H-1,2,4-Triazol-5-yl)cyclobutyl]prop-2-enamide](/img/structure/B2534740.png)
